What are the chemical properties of 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine?
What are the chemical properties of 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine?
Title: Comprehensive Technical Guide on 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine: Properties, Synthesis, and Applications in Fluoropyrimidine Drug Development
Executive Summary
In the landscape of nucleoside analog synthesis, 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine (CAS: 61787-05-1) serves as a pivotal synthetic intermediate[1][2]. As a highly functionalized pyrimidine derivative, it bridges the gap between naturally occurring nucleosides and engineered antineoplastic prodrugs. Its primary industrial and research application lies in the synthesis of 5'-deoxy-5-fluorocytidine derivatives, most notably serving as a precursor in specific synthetic routes for Capecitabine (a widely utilized oral chemotherapeutic agent)[3][4].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating synthetic workflows required to handle and transform this compound effectively.
Structural Rationale and Chemical Reactivity
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is utilized rather than simply memorizing its structure. The molecule is engineered with three distinct functional modifications, each serving a precise mechanistic purpose:
-
The 5-Fluoro Modification: The fluorine atom on the cytosine ring is the core pharmacophore. Its strong electronegativity and similar Van der Waals radius to hydrogen allow it to act as a false substrate in biological systems, ultimately inhibiting thymidylate synthase after downstream metabolic activation[3].
-
The 2',3'-O-Isopropylidene Acetal: This cyclic protecting group is chosen for its remarkable stability under basic and nucleophilic conditions. It regioselectively locks the 2' and 3' hydroxyl groups, preventing unwanted side reactions during the modification of the 5'-position. Crucially, it can be cleanly removed later under mild acidic conditions (e.g., using TFA or aqueous HCl) without cleaving the sensitive glycosidic bond.
-
The 5'-Iodo Substitution: The selection of an iodine atom at the 5'-position is highly intentional. Iodine is highly polarizable and serves as an exceptional leaving group. This facilitates low-energy homolytic cleavage or transition-metal-catalyzed reduction, allowing for the efficient deoxygenation of the 5'-position to yield the terminal 5'-methyl group (5'-deoxy) required for the final drug's target specificity[2].
Physicochemical Profile
The quantitative data and handling parameters for 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine are summarized in Table 1.
Table 1: Physicochemical and Identification Properties
| Property | Value / Description |
| Chemical Name | 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine |
| CAS Registry Number | 61787-05-1 |
| Molecular Formula | C12H15FIN3O4 |
| Molecular Weight | 411.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Slightly soluble in Methanol |
| Storage Conditions | -20°C, sealed under inert atmosphere, protected from light and moisture |
Note: Due to the presence of the carbon-iodine bond, the compound exhibits photosensitivity. Prolonged exposure to light can induce homolytic cleavage, releasing iodine radicals and causing the solid to discolor (turn yellow/brown).
Synthetic Workflows and Methodologies
The transformation of 5-fluorocytidine to the active prodrug involves a meticulously controlled sequence of protection, substitution, and reduction.
Synthetic workflow from 5-fluorocytidine to Capecitabine via the 5'-iodo intermediate.
Protocol 1: Synthesis of the 5'-Iodo Intermediate (CAS: 61787-05-1)
Causality: The Appel reaction conditions are utilized here because they allow for the direct, mild conversion of the primary 5'-alcohol to an alkyl iodide without disturbing the acid-sensitive isopropylidene acetal or the base-sensitive pyrimidine ring.
-
Preparation: Dissolve 5-fluoro-2',3'-O-isopropylidenecytidine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Moisture must be excluded to prevent the hydrolysis of the intermediate phosphonium salts.
-
Reagent Addition: Add Imidazole (2.5 eq) and Triphenylphosphine (PPh3) (1.5 eq). Stir until a homogeneous solution is achieved.
-
Controlled Iodination: Lower the reaction vessel temperature to 0°C using an ice bath. Slowly add Iodine (I2) (1.5 eq) in small portions. Rationale: The low temperature controls the exothermic formation of the active iodinating species and suppresses the formation of unwanted side products.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane system. The protocol is self-validating when the starting material spot completely disappears.
-
Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). This step is critical to reduce any unreacted electrophilic iodine into inert iodide ions. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Isolate the target compound (61787-05-1) via silica gel column chromatography.
Protocol 2: Catalytic Hydrogenolysis to the 5'-Deoxy Derivative
Causality: To achieve the final 5'-deoxy sugar profile required for the drug, the iodine atom must be removed. Palladium on carbon (Pd/C) with hydrogen gas is the industry standard, preferred over radical initiators (like tin hydrides) due to strict heavy-metal toxicity limits in pharmaceutical API manufacturing.
-
Preparation: Dissolve the purified 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine in spectroscopy-grade methanol.
-
Acid Neutralization (Critical Step): Add Triethylamine (TEA) (1.2 eq). Rationale: The reduction of the carbon-iodine bond generates hydroiodic acid (HI) as a byproduct. If left unneutralized, HI will rapidly cleave the acid-sensitive 2',3'-O-isopropylidene protecting group, ruining the synthesis.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10% w/w) under a nitrogen blanket to prevent solvent ignition.
-
Reduction: Purge the vessel with Hydrogen gas (H2) and maintain a pressure of 1 atm using a balloon setup. Stir vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Do not allow the Pd/C filter cake to dry completely in the air, as it is highly pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the reduced 5'-deoxy intermediate (CAS: 66335-37-3).
Biological Context: Why the 5'-Deoxy Modification Matters
The entire synthetic effort to install the 5'-deoxy group via the 61787-05-1 intermediate is driven by the pharmacokinetics of the final drug. Capecitabine is an orally administered prodrug designed to exploit the enzymatic profile of tumor tissues[3].
Three-step enzymatic activation of Capecitabine to 5-FU, dependent on the 5'-deoxy moiety.
The final step of this cascade relies on Thymidine Phosphorylase (TP) , an enzyme that is highly overexpressed in tumor tissues compared to healthy tissues. TP specifically recognizes the 5'-deoxyribose moiety. If the 5'-position retained a standard hydroxyl group (as in normal cytidine/uridine), the enzyme would not efficiently cleave the glycosidic bond to release the cytotoxic 5-Fluorouracil (5-FU). Therefore, the iodination and subsequent reduction of 61787-05-1 is the foundational chemical step that enables the targeted tumor-specificity of the final therapeutic agent.
References
-
icellsci.com. "GN3466 / 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine : glentham life sciences". URL: [Link]
-
level.com.tw. "Table of Contents: Carbosynth Catalog (April 15 2010)". URL: [Link]
-
researchgate.net. "Synthesis of capecitabine". URL: [Link]
- google.com (Patents). "Novel synthesis method of capecitabine key intermediate 1,2,3-O-triacetyl-5-deoxy-D-ribose".
